[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC20133409
Molecular Formula: C14H21N5
Molecular Weight: 259.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N5 |
|---|---|
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C14H21N5/c1-18-10-12(8-16-18)6-15-7-13-9-17-19(11-13)14-4-2-3-5-14/h8-11,14-15H,2-7H2,1H3 |
| Standard InChI Key | ADCWBBGKLUADRZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=CN(N=C2)C3CCCC3 |
Introduction
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound belonging to the pyrazole derivative family. Pyrazoles are heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This specific compound features two distinct pyrazole moieties connected by a methylamine bridge, which contributes to its potential biological activity and utility in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves several key steps, which can be optimized for yield and purity. Techniques such as column chromatography are often used for purification. The compound can undergo various chemical reactions, including nucleophilic substitutions due to the presence of nitrogen atoms in its structure.
Biological Activities and Applications
Pyrazole derivatives, including [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, are investigated for their potential therapeutic effects. These compounds interact with biological targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The specific biological activity of this compound is an area of active research, with potential implications in drug development.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Antimicrobial | Development of antimicrobial agents |
| Anticancer | Research into cancer therapies |
Comparison with Similar Compounds
Several compounds share structural similarities with [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine, including:
| Compound Name | Key Features |
|---|---|
| 1-cyclopentyl-N-[3-(dimethylamino)propyl]amine | Contains dimethylamino group |
| 1-cyclopentyl-N-[3-methylphenyl]pyrazole | Lacks methyl substitutions |
| 4,4′-(arylmethylene)bis(3-methylpyrazole) | Various substituents on pyrazole core |
The uniqueness of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its specific cyclopentyl and methyl substitutions, influencing its reactivity, stability, and interaction with biological targets.
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